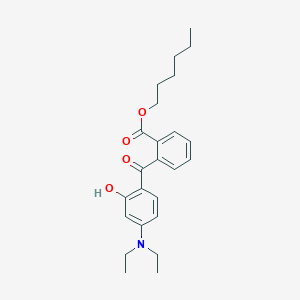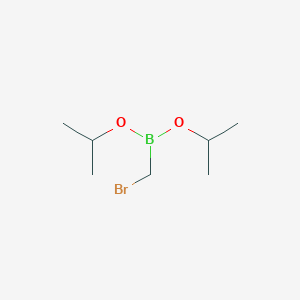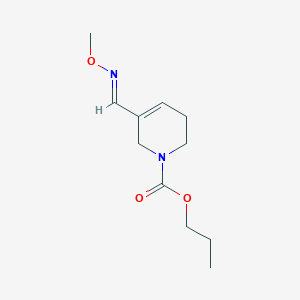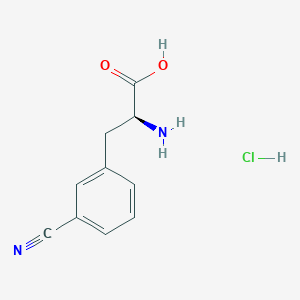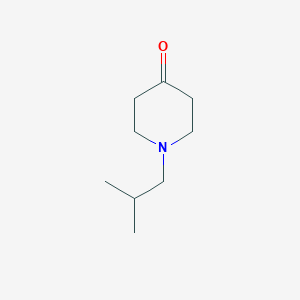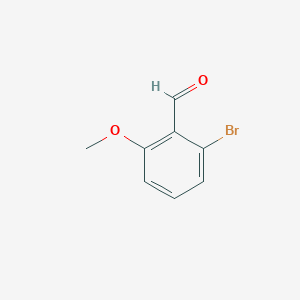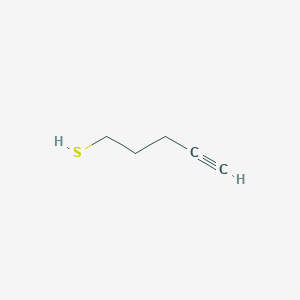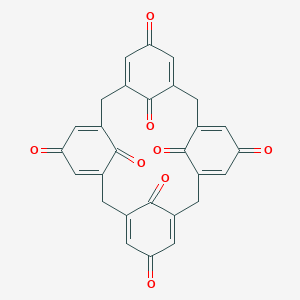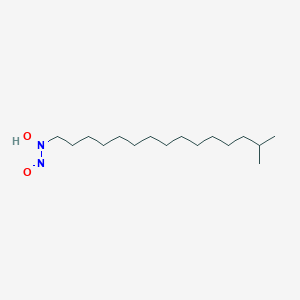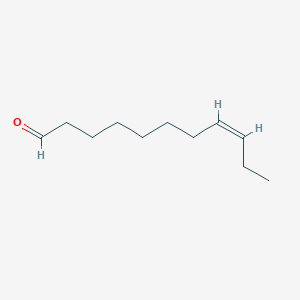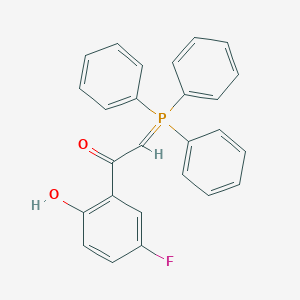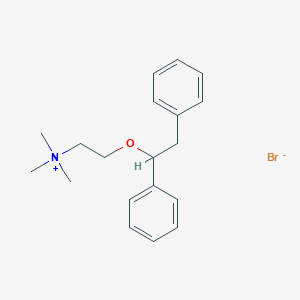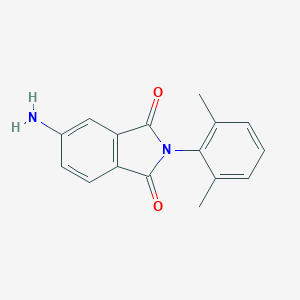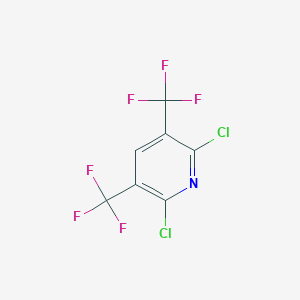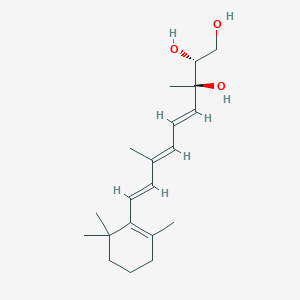
13,14-Dihydroxyretinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,14-Dihydroxyretinol (13,14-DHROL) is a natural retinoid found in the retina of the eye. It is a potent agonist of retinoid X receptors (RXRs) and has been shown to have a variety of biochemical and physiological effects. The purpose of
Mecanismo De Acción
13,14-Dihydroxyretinol acts as an agonist of RXRs, which are nuclear receptors that play a key role in the regulation of gene expression. Upon binding to RXRs, 13,14-Dihydroxyretinol induces conformational changes that allow for the recruitment of co-activator proteins and subsequent activation of target genes. This mechanism of action is similar to other retinoids, such as retinoic acid, which also act as agonists of RXRs.
Efectos Bioquímicos Y Fisiológicos
13,14-Dihydroxyretinol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce differentiation in a variety of cell types, including neuronal cells, adipocytes, and osteoblasts. It has also been shown to inhibit proliferation and induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 13,14-Dihydroxyretinol in lab experiments is its potent agonist activity towards RXRs. This allows for the selective activation of target genes and pathways. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 13,14-Dihydroxyretinol. One direction is the development of new therapeutic agents based on its anti-inflammatory and anti-tumor properties. Another direction is the study of its effects on other cellular pathways and processes, such as autophagy and mitochondrial function. Additionally, the development of new synthesis methods and analogs could lead to improved solubility and potency.
Conclusion
In conclusion, 13,14-Dihydroxyretinol is a natural retinoid with potent agonist activity towards RXRs. It has a variety of biochemical and physiological effects, including the induction of differentiation, inhibition of proliferation, and anti-inflammatory properties. Its potential as a therapeutic agent and its use in scientific research make it an important molecule to study and understand.
Métodos De Síntesis
13,14-Dihydroxyretinol can be synthesized using a variety of methods. One common method involves the use of a Wittig reaction to synthesize the necessary aldehyde intermediate, which is then reduced to the alcohol using a borohydride reagent. Another method involves the use of a Grignard reaction to synthesize the alcohol directly from the corresponding ketone intermediate. Both methods have been successfully used to synthesize 13,14-Dihydroxyretinol.
Aplicaciones Científicas De Investigación
13,14-Dihydroxyretinol has been used extensively in scientific research due to its potent agonist activity towards RXRs. It has been shown to have a variety of effects on cellular differentiation, proliferation, and apoptosis. It has also been shown to have anti-inflammatory and anti-tumor effects. These properties make it a promising candidate for the development of new therapeutic agents.
Propiedades
Número CAS |
157153-38-3 |
|---|---|
Nombre del producto |
13,14-Dihydroxyretinol |
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(2R,3R,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-triene-1,2,3-triol |
InChI |
InChI=1S/C20H32O3/c1-15(8-6-13-20(5,23)18(22)14-21)10-11-17-16(2)9-7-12-19(17,3)4/h6,8,10-11,13,18,21-23H,7,9,12,14H2,1-5H3/b11-10+,13-6+,15-8+/t18-,20-/m1/s1 |
Clave InChI |
IPJVXOBBCWHWMP-PMNJYZISSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/[C@](C)([C@@H](CO)O)O)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)(C(CO)O)O)C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)(C(CO)O)O)C |
Sinónimos |
13,14-DHR 13,14-dihydroxyretinol 13,14-dihydroxyretinol, 13S,14R 13,14-dihydroxyretinol, 9-cis,13R,14R 13,14-dihydroxyretinol, 9-cis,13S,14R |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



